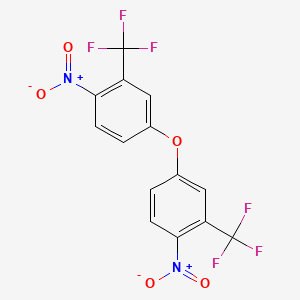![molecular formula C15H15ISi B12551288 Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- CAS No. 192384-39-7](/img/structure/B12551288.png)
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-: is a specialized organosilicon compound with the molecular formula C15H15ISi and a molecular weight of 350.27 g/mol . This compound is characterized by the presence of an iodo-naphthalenyl group attached to a trimethylsilane moiety through an ethynyl linkage. It is primarily used in advanced chemical synthesis and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with 8-iodo-1-naphthalenyl and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction between the iodo-naphthalenyl and trimethylsilylacetylene.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl linkage allows for coupling reactions with other alkynes or alkenes.
Reduction Reactions: The compound can undergo reduction reactions to form different silane derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Including organolithium or Grignard reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenyl derivatives and silane compounds, which can be further utilized in chemical synthesis and research .
Aplicaciones Científicas De Investigación
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodo group and ethynyl linkage allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacking the iodo-naphthalenyl group.
Dimethylsilane: Another related compound with two methyl groups attached to the silicon atom.
Uniqueness
Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl- is unique due to the presence of the iodo-naphthalenyl group, which imparts distinct reactivity and properties compared to other silane compounds. This uniqueness makes it valuable in specialized chemical synthesis and research applications .
Propiedades
Número CAS |
192384-39-7 |
|---|---|
Fórmula molecular |
C15H15ISi |
Peso molecular |
350.27 g/mol |
Nombre IUPAC |
2-(8-iodonaphthalen-1-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C15H15ISi/c1-17(2,3)11-10-13-7-4-6-12-8-5-9-14(16)15(12)13/h4-9H,1-3H3 |
Clave InChI |
GZKLMXFEGSQTOE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC2=C1C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


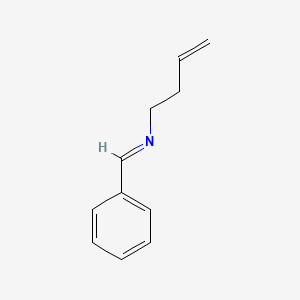
![Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551217.png)
![5,6,8,9-Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4,7]trithionin-2-one](/img/structure/B12551223.png)

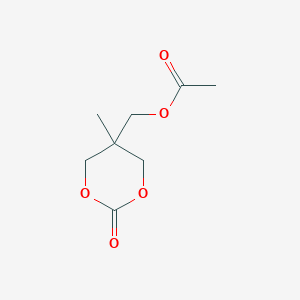
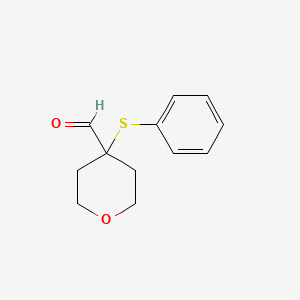
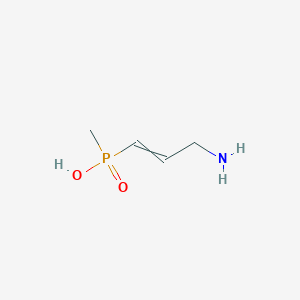
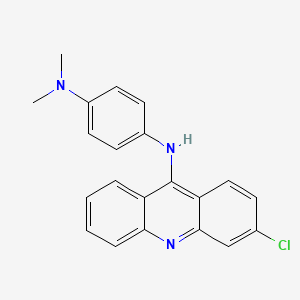

![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
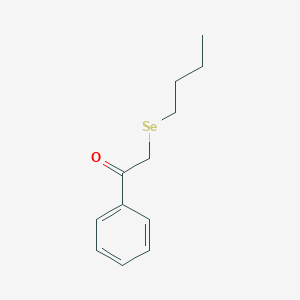
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
